5-[(3-Nitrophenoxy)methyl]-2-furoic acid
Description
5-[(3-Nitrophenoxy)methyl]-2-furoic acid is an organic compound with the molecular formula C12H9NO6 It is characterized by a furoic acid core substituted with a nitrophenoxy methyl group
Properties
IUPAC Name |
5-[(3-nitrophenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c14-12(15)11-5-4-10(19-11)7-18-9-3-1-2-8(6-9)13(16)17/h1-6H,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJNDGBFARCNLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Nitrophenoxy)methyl]-2-furoic acid typically involves the following steps:
Nitration of Phenol: The starting material, phenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3-nitrophenol.
Etherification: 3-Nitrophenol is then reacted with chloromethyl furan in the presence of a base such as potassium carbonate to form 5-[(3-nitrophenoxy)methyl]-2-furan.
Oxidation: The final step involves the oxidation of the furan ring to form the furoic acid derivative using an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are fed into the reactor at controlled rates, and the product is continuously removed and purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Nitrophenoxy)methyl]-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be further oxidized to form more complex derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of 5-[(3-aminophenoxy)methyl]-2-furoic acid.
Substitution: Formation of various substituted furoic acid derivatives.
Scientific Research Applications
5-[(3-Nitrophenoxy)methyl]-2-furoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(3-Nitrophenoxy)methyl]-2-furoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The furoic acid moiety can also interact with enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furoic acid
- 5-[(2-Nitrophenoxy)methyl]-2-furoic acid
Comparison
5-[(3-Nitrophenoxy)methyl]-2-furoic acid is unique due to the specific positioning of the nitro group on the phenoxy ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific research and industrial applications.
Biological Activity
5-[(3-Nitrophenoxy)methyl]-2-furoic acid is a compound that belongs to the class of furoic acid derivatives, which have been studied for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
The synthesis of this compound typically involves the reaction of 5-nitro-2-furoic acid with appropriate phenolic compounds. The presence of the nitrophenoxy group enhances the compound's bioactivity by influencing its interaction with biological targets.
Chemical Structure:
- Molecular Formula: C₁₃H₁₃N₃O₅
- CAS Number: 364626-47-1
2. Biological Activities
Research has indicated that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects.
2.1 Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of furoic acid derivatives. For instance, derivatives have shown significant inhibitory effects against various bacterial strains:
| Compound | Bacterial Strains Tested | MIC (μg/mL) |
|---|---|---|
| 5-Nitro-2-furoic acid | E. coli, S. aureus | < 10 |
| 5-Nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide | Mycobacterium tuberculosis | 2.65 (log phase) |
| 10.64 (starved phase) |
These results suggest that the presence of nitro and furoic acid functionalities contributes to the enhanced antibacterial activity observed in these compounds .
2.2 Anti-inflammatory Activity
The anti-inflammatory potential of furoic acid derivatives has also been reported. Compounds containing similar structures have been evaluated in carrageenan-induced rat paw edema models, showing significant reductions in inflammation markers .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory pathways.
- Receptor Interaction: It is hypothesized that the nitrophenoxy group allows for better binding to biological receptors, enhancing its efficacy against pathogens.
4.1 Study on Mycobacterial Activity
In a study focused on mycobacterial species, various derivatives of furoic acids were synthesized and tested for their activity against Mycobacterium tuberculosis. The most active compound demonstrated a minimum inhibitory concentration (MIC) lower than standard antibiotics, indicating its potential as a therapeutic agent .
4.2 Anti-cancer Potential
Another area of interest is the anti-cancer activity associated with similar compounds. Preliminary studies suggest that furoic acid derivatives may induce apoptosis in cancer cell lines through oxidative stress mechanisms and modulation of signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
